5-chloro-8-[(4-nitrobenzyl)oxy]quinoline
Description
Significance of the Quinoline (B57606) Moiety in Contemporary Chemical Research
The quinoline scaffold, a heterocyclic aromatic compound with the formula C₉H₇N, is a cornerstone in the field of medicinal chemistry and materials science. rsc.orgresearchgate.net This bicyclic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental building block for a vast array of synthetic and naturally occurring compounds. rsc.orgnih.gov Its unique structural and electronic properties have made it a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity, thus appearing frequently in bioactive molecules. researchgate.neteurochlor.org
The significance of the quinoline moiety is underscored by its presence in numerous FDA-approved drugs. biointerfaceresearch.com These compounds exhibit a wide spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, antifungal, anti-inflammatory, and antiviral properties. researchgate.netnih.govbiointerfaceresearch.com Prominent examples include quinine, a natural alkaloid used to treat malaria, and synthetic derivatives like chloroquine (B1663885) and mefloquine. biointerfaceresearch.comwikipedia.org The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to modulate the compound's biological and physicochemical properties to enhance efficacy and selectivity. biointerfaceresearch.com This adaptability has fueled extensive research into the synthesis of novel quinoline derivatives, aiming to discover new therapeutic agents for a range of diseases. researchgate.net
Beyond its medicinal applications, the quinoline framework is also utilized in other areas of chemical research. Its derivatives are employed as ligands in organometallic catalysis, as corrosion inhibitors, and in the synthesis of dyes. wikipedia.org The ability of the quinoline ring system to engage in both electrophilic and nucleophilic substitution reactions further contributes to its broad utility in synthetic organic chemistry. rsc.org
Overview of Heterocyclic Compounds Bearing Halo and Nitrobenzyl Ether Substituents
The introduction of specific substituents onto a heterocyclic core like quinoline can dramatically influence its biological activity. Halo substituents, particularly chlorine, are known to modulate the physicochemical properties of a molecule, such as lipophilicity and electronic character, which can enhance its ability to cross biological membranes and interact with target proteins. rsc.orgeurochlor.org The presence of a chloro-substituent on the quinoline ring has been shown to enhance the activity of some compounds. rsc.org For instance, 5-chloro-8-hydroxyquinoline (B194070) is a known antituberculosis agent. researchgate.netnih.gov
Similarly, the nitrobenzyl group is a significant functional group in medicinal chemistry. The nitro group (NO₂) is strongly electron-withdrawing, which can affect the polarity and electronic properties of the parent molecule, potentially favoring interactions with biological targets. nih.gov The ortho-nitrobenzyl group, in particular, is widely used as a photolabile protecting group in organic synthesis, allowing for the controlled release of a bioactive molecule upon irradiation with light. scholasticahq.comacs.org This property is valuable in the development of prodrugs and for studying biological processes with high spatiotemporal control. scholasticahq.comacs.org
The combination of a halogenated heterocyclic scaffold with a nitrobenzyl ether moiety represents a strategy to create hybrid molecules that may exhibit unique or enhanced biological activities. The ether linkage provides a flexible connection between the two key pharmacophores, allowing them to orient themselves for optimal interaction with a biological target. The synthesis of such compounds is often achieved through a Williamson ether synthesis, where a deprotonated alcohol (in this case, a hydroxylated quinoline) reacts with an alkyl halide (a nitrobenzyl halide) in an Sₙ2 reaction. researchgate.net
Rationale for Academic Investigation of 5-Chloro-8-[(4-nitrobenzyl)oxy]quinoline
The academic investigation into the synthesis and properties of this compound is driven by the potential to create a novel molecule with valuable biological activity. The rationale for studying this specific compound is rooted in the principle of molecular hybridization, which involves combining two or more pharmacophoric units to produce a new entity with potentially improved affinity, selectivity, or a different mode of action compared to the individual components.
In this case, the target molecule combines three key structural features:
The Quinoline Scaffold : As established, this is a privileged structure in medicinal chemistry, known for its diverse biological activities. researchgate.neteurochlor.org
The 5-Chloro Substituent : Halogenation at this position of the quinoline ring is known to influence bioactivity. For example, 5-chloro-8-hydroxyquinoline has demonstrated antituberculosis properties. researchgate.netnih.gov The presence of the chlorine atom can enhance the lipophilicity of the molecule, which may improve its cellular uptake and interaction with hydrophobic binding pockets in target proteins. eurochlor.org
The 4-Nitrobenzyl Ether Moiety : The nitro group is a strong electron-withdrawing group that can significantly alter the electronic profile of the molecule. nih.gov This can lead to different or enhanced interactions with biological macromolecules. Furthermore, the benzyl (B1604629) ether linkage provides a degree of conformational flexibility.
Therefore, the synthesis and study of this compound are aimed at exploring new chemical space. Researchers would be interested in its physicochemical properties and its potential as an anticancer, antimicrobial, or other therapeutic agent. The investigation would typically involve its synthesis, full chemical characterization using techniques like NMR and mass spectrometry, and subsequent screening for various biological activities. researchgate.net The modular nature of its synthesis, likely via a Williamson ether synthesis from 5-chloro-8-hydroxyquinoline and 4-nitrobenzyl bromide, also makes it an attractive target for creating a library of related compounds for structure-activity relationship (SAR) studies. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-8-[(4-nitrophenyl)methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-14-7-8-15(16-13(14)2-1-9-18-16)22-10-11-3-5-12(6-4-11)19(20)21/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPUNLAHPIKGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Transformations of 5 Chloro 8 4 Nitrobenzyl Oxy Quinoline
Reactivity of the Quinoline (B57606) Heterocyclic System
The quinoline core of the molecule is a fused heterocyclic system, consisting of a benzene (B151609) ring and a pyridine (B92270) ring. numberanalytics.comnih.gov This fusion results in a unique electronic landscape that dictates its reaction patterns. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack and activates it for nucleophilic attack. numberanalytics.comgcwgandhinagar.com Consequently, the benzene portion of the heterocycle is the primary site for electrophilic substitutions, while the pyridine ring is susceptible to nucleophilic substitutions. gcwgandhinagar.comresearchgate.net
Electrophilic Aromatic Substitution Patterns
In quinoline, electrophilic aromatic substitution (EAS) typically occurs at the C5 and C8 positions of the benzene ring, which are more electron-rich compared to the pyridine ring. numberanalytics.comgcwgandhinagar.comquimicaorganica.org However, in 5-chloro-8-[(4-nitrobenzyl)oxy]quinoline, these positions are already substituted. Therefore, the regioselectivity of any further EAS reaction is directed by the existing chloro and oxyether substituents.
The directing effects of these substituents are:
5-Chloro group : This is a deactivating, ortho-, para-directing group.
8-[(4-nitrobenzyl)oxy] group : The ether oxygen is a strongly activating, ortho-, para-directing group.
The powerful activating nature of the 8-oxy group dominates, making the position ortho to it (C7) the most likely site for electrophilic attack. The position para to the chloro group (C6) is a secondary possibility. The pyridine ring remains deactivated to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. imperial.ac.ukreddit.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Quinoline Ring
| Position | Activating/Deactivating Influences | Predicted Reactivity |
|---|---|---|
| C7 | Ortho to strongly activating -OR group; Meta to deactivating -Cl group | Most Favorable Site for Electrophilic Attack |
| C6 | Para to deactivating -Cl group; Meta to strongly activating -OR group | Less Favorable Site for Electrophilic Attack |
| Pyridine Ring (C2, C3, C4) | Deactivated by electron-withdrawing nitrogen atom | Highly Unfavorable for Electrophilic Attack |
Nucleophilic Aromatic Substitution Potential
Nucleophilic aromatic substitution (SNA) on the quinoline nucleus preferentially occurs at the C2 and C4 positions. gcwgandhinagar.comresearchgate.netquimicaorganica.org These positions are electron-deficient due to the adjacent electron-withdrawing nitrogen atom. The reaction mechanism proceeds through a stable anionic intermediate (a Meisenheimer-like complex) where the negative charge is delocalized onto the nitrogen atom. quimicaorganica.org
Transformations Involving the 8-[(4-nitrobenzyl)oxy] Group
The 8-[(4-nitrobenzyl)oxy] substituent introduces a range of reactive possibilities centered around the ether linkage, the nitro group, and the photolabile nitrobenzyl moiety.
Cleavage of the Ether Linkage
The benzyl (B1604629) ether linkage is a common protecting group for alcohols in organic synthesis and can be cleaved under various conditions. organic-chemistry.org
Catalytic Hydrogenolysis : This is a standard and mild method for benzyl ether cleavage, typically employing hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgyoutube.com This reaction would yield 5-chloro-8-hydroxyquinoline (B194070) and toluene. However, a significant drawback of this method in the context of this specific molecule is that the nitro group would also be reduced to an amine under these conditions. commonorganicchemistry.com
Acidic Cleavage : Strong acids can cleave benzyl ethers, but this method is often harsh and lacks selectivity, making it unsuitable for complex molecules with other acid-sensitive groups. organic-chemistry.org Boron trichloride (B1173362) (BCl₃) is a reagent known for the chemoselective debenzylation of aryl benzyl ethers. organic-chemistry.org
Oxidative Cleavage : Oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used to cleave benzyl ethers. researchgate.net This method offers an alternative to hydrogenation, particularly for molecules with reducible functional groups. The reaction proceeds via oxidation of the benzyl group. nih.gov
Table 2: Selected Methods for Cleavage of the Ether Linkage
| Reagent/Conditions | Outcome on Ether Linkage | Side Reaction on Nitro Group | Citation |
|---|---|---|---|
| H₂ / Pd-C | Cleavage to form alcohol and toluene | Reduction to an amine | organic-chemistry.org, commonorganicchemistry.com |
| BCl₃ / Cation Scavenger | Selective cleavage of the aryl benzyl ether | Generally none | organic-chemistry.org |
Chemical Reductions or Oxidations of the Nitro Group
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in synthetic chemistry. numberanalytics.com A variety of reagents can accomplish this conversion with varying degrees of selectivity.
Catalytic Hydrogenation : As previously mentioned, catalytic hydrogenation with catalysts like Pd/C, platinum oxide (PtO₂), or Raney Nickel is a highly effective method for nitro group reduction. numberanalytics.commasterorganicchemistry.com This method, however, is not selective and would also cleave the benzyl ether.
Metal-in-Acid Reduction : A classic and highly effective method involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) is a particularly mild and common reagent for this purpose and would likely not affect the benzyl ether linkage. commonorganicchemistry.commasterorganicchemistry.com
Other Reducing Agents : A wide array of other reagents can reduce nitro groups, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), though the latter can sometimes lead to azo products with aromatic nitro compounds. commonorganicchemistry.comnumberanalytics.comwikipedia.org
Oxidation of the nitro group is a less common transformation compared to its reduction.
Table 3: Common Reagents for the Reduction of the Aromatic Nitro Group
| Reagent | Typical Conditions | Selectivity Regarding Benzyl Ether | Citation |
|---|---|---|---|
| H₂ / Pd-C or Raney Ni | H₂ gas, solvent (e.g., EtOH, EtOAc) | Non-selective; cleaves ether | numberanalytics.com, commonorganicchemistry.com |
| Fe / HCl or AcOH | Acidic, aqueous/alcoholic solvent, heat | Selective for nitro group | masterorganicchemistry.com |
| SnCl₂ / HCl | Acidic, alcoholic solvent | Selective for nitro group | masterorganicchemistry.com, commonorganicchemistry.com |
Photochemical Reactivity of the Nitrobenzyl Moiety
The 2-nitrobenzyl group is well-established as a photoremovable protecting group, and the 4-nitrobenzyl moiety exhibits related, albeit sometimes less efficient, photochemical activity. organic-chemistry.org Irradiation with UV light can induce cleavage of the benzylic C-O bond, releasing the protected alcohol (in this case, 5-chloro-8-hydroxyquinoline).
The accepted mechanism for this photoreaction involves several steps: acs.orgacs.orgrsc.org
Photoexcitation : The nitrobenzyl group absorbs a photon, promoting it to an excited state.
Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient species known as an aci-nitro intermediate. acs.orgacs.org
Rearrangement and Cleavage : This highly reactive intermediate undergoes a series of rearrangements. This process ultimately leads to the cleavage of the C-O ether bond, releasing 5-chloro-8-hydroxyquinoline and forming 4-nitrosobenzaldehyde as a byproduct. acs.orgcdnsciencepub.com
The presence of water can be crucial for the efficiency of this type of photoreaction in some systems. cdnsciencepub.com This photochemical lability makes the 8-[(4-nitrobenzyl)oxy] group a "caged" functional group that can be released upon exposure to light, a property useful in various chemical and biological applications. acs.org
Role of the C-5 Chlorine Substituent in Directing Reactivity
The reactivity of the quinoline ring system is complex, governed by the interplay of the electron-withdrawing nature of the nitrogen heteroatom and the electronic effects of its substituents. In the case of this compound, the chlorine atom at the C-5 position plays a crucial role in modulating the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.
The quinoline nucleus generally undergoes electrophilic attack on the benzenoid ring (positions 5, 6, 7, and 8) rather than the pyridinoid ring, which is deactivated by the protonated nitrogen atom under acidic reaction conditions. pjsir.org Within the benzenoid ring, the C-5 and C-8 positions are typically the most reactive sites for electrophilic substitution, as seen in the nitration and halogenation of quinoline itself. pjsir.org
The C-5 chlorine substituent influences this inherent reactivity through a combination of inductive and resonance effects:
Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the quinoline ring via the sigma bond. This inductive effect deactivates the ring, making it less susceptible to electrophilic attack compared to an unsubstituted quinoline.
Resonance Effect (+M): The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, primarily at the ortho (C-6) and para (C-7) positions relative to the chlorine atom.
In strongly acidic media, the quinoline nitrogen is protonated to form a quinolinium cation. This significantly increases the deactivation of the entire heterocyclic system towards electrophiles, but substitution, when it occurs, is strongly directed to the 5- and 8-positions of the benzenoid ring. pjsir.org
| Electronic Effect | Description | Impact on Reactivity |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density from the ring due to the high electronegativity of chlorine. | Deactivates the quinoline ring towards electrophilic substitution. |
| Resonance Effect (+M) | Donation of a lone pair of electrons from chlorine into the aromatic π-system. | Directs incoming electrophiles to the ortho (C-6) and para (C-7) positions, although this effect is weaker than the inductive deactivation. |
| Combined Influence | The dominant inductive effect deactivates the ring, while the interplay between the C-5 chlorine and the strongly activating C-8 ether group ultimately directs substitution, often to the C-7 position. | Modulates both the rate and regioselectivity of derivative formation. |
Investigations into Reaction Mechanisms of Derivative Formation
The formation of derivatives from this compound can proceed via reactions on the quinoline nucleus or transformations of the appended 4-nitrobenzyl group. Mechanistic investigations focus on understanding the pathways of these transformations.
Reduction of the Nitro Group
A common and mechanistically well-understood derivatization is the reduction of the nitro group to a primary amine, yielding 5-chloro-8-[(4-aminobenzyl)oxy]quinoline. This transformation is typically achieved via catalytic hydrogenation or with a metal-acid system (e.g., Sn/HCl).
The mechanism for reduction with a metal in acidic medium involves a series of sequential electron and proton transfers:
Step 1: The nitro group is protonated, followed by a single-electron transfer from the metal (e.g., Sn → Sn²⁺ + 2e⁻) to the nitrogen atom.
Step 2: This process is repeated, leading to the formation of a nitroso intermediate (-NO) after the loss of a water molecule.
Step 3: The nitroso group is further reduced via successive protonation and electron transfer steps to form a hydroxylamine (B1172632) intermediate (-NHOH).
Step 4: Finally, protonation of the hydroxylamine's oxygen atom, followed by the loss of a second water molecule and final reduction, yields the primary amino group (-NH₂).
Electrophilic Aromatic Substitution: The Mannich Reaction
The quinoline ring, activated by the C-8 ether linkage, can undergo further electrophilic substitution. The Mannich reaction provides a pathway to introduce an aminomethyl group, typically at the C-7 position. This has been demonstrated in the reaction of the parent compound, 5-chloro-8-hydroxyquinoline, with paraformaldehyde and a secondary amine like ciprofloxacin. nih.gov
The mechanism proceeds as follows:
Formation of the Iminium Ion: The secondary amine reacts with formaldehyde (B43269) (from paraformaldehyde) to form a highly electrophilic Eschenmoser-like salt, an iminium ion (R₂N⁺=CH₂).
Electrophilic Attack: The electron-rich quinoline ring acts as a nucleophile. The C-8 oxygen atom activates the ring, and its directing effect, combined with that of the C-5 chlorine, favors electrophilic attack at the C-7 position. The pi-electrons from the C-7/C-6 double bond attack the carbon of the iminium ion.
Rearomatization: The resulting cationic intermediate (a sigma complex or arenium ion) loses a proton from the C-7 position to restore the aromaticity of the quinoline ring, yielding the C-7 substituted product. nih.gov
| Reaction Type | Key Intermediate | Transformation | Governing Factors |
|---|---|---|---|
| Nitro Group Reduction | Nitroso (-NO), Hydroxylamine (-NHOH) | -NO₂ → -NH₂ | Stepwise electron and proton transfer from metal/acid or catalyst surface. |
| Mannich Reaction | Iminium Ion (R₂N⁺=CH₂) | C-H → C-CH₂NR₂ | Formation of a strong electrophile; nucleophilic character of the activated quinoline ring. |
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 8 4 Nitrobenzyl Oxy Quinoline
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is an indispensable tool for determining the precise structure of 5-chloro-8-[(4-nitrobenzyl)oxy]quinoline. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals can be achieved.
Proton NMR (¹H NMR) Spectroscopic Signatures
The ¹H NMR spectrum of this compound displays a series of distinct signals corresponding to the protons of the quinoline (B57606) core and the 4-nitrobenzyl group. The aromatic region is typically complex due to the various protons on the two different ring systems.
The protons of the quinoline ring are expected to appear in the downfield region, generally between 7.0 and 9.0 ppm. Specifically, the proton at position 2 (H-2) of the quinoline ring is anticipated to be the most deshielded due to the inductive effect of the adjacent nitrogen atom, likely appearing as a doublet of doublets around 8.9 ppm. The proton at H-4 would also be significantly downfield. The protons on the carbocyclic portion of the quinoline ring (H-6 and H-7) would resonate at higher fields compared to those on the heterocyclic ring.
The methylene (B1212753) protons (-O-CH₂-) of the benzyl (B1604629) ether linkage are a key signature, expected to appear as a singlet around 5.5 ppm. The protons of the 4-nitrophenyl group typically present as two distinct doublets in an AA'BB' system, with the protons ortho to the nitro group (H-2' and H-6') resonating further downfield (around 8.2 ppm) than the protons meta to the nitro group (H-3' and H-5', around 7.7 ppm) due to the strong electron-withdrawing nature of the NO₂ group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 (Quinoline) | ~8.9 | dd |
| H-3 (Quinoline) | ~7.6 | dd |
| H-4 (Quinoline) | ~8.5 | dd |
| H-6 (Quinoline) | ~7.5 | d |
| H-7 (Quinoline) | ~7.1 | d |
| -O-CH₂- | ~5.5 | s |
| H-2', H-6' (p-nitrophenyl) | ~8.2 | d |
Carbon-13 NMR (¹³C NMR) Spectroscopic Signatures
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The spectrum would show 16 distinct signals, corresponding to the 16 carbon atoms in this compound.
The carbon atoms of the quinoline ring are expected to resonate in the range of 110-155 ppm. The carbon bearing the ether linkage (C-8) and the carbon attached to the nitrogen (C-8a) would be found in the more downfield portion of this range. The carbon attached to the chlorine atom (C-5) would also be influenced, with its chemical shift appearing around 125-130 ppm. The methylene carbon of the ether linkage (-O-CH₂-) is expected to have a signal around 70 ppm. The carbons of the 4-nitrophenyl ring will also be distinct, with the carbon attached to the nitro group (C-4') being significantly deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Quinoline Carbons | 110-155 |
| C-5 (C-Cl) | ~128 |
| C-8 (C-O) | ~153 |
| -O-CH₂- | ~70 |
| p-nitrophenyl Carbons | 124-148 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would be crucial for confirming the connectivity of the protons on the quinoline ring (e.g., coupling between H-2 and H-3, H-3 and H-4, and H-6 and H-7) and within the 4-nitrophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of the carbon signals for all protonated carbons by correlating them with their attached, and previously assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the different fragments of the molecule. For instance, an HMBC correlation between the methylene protons (-O-CH₂-) and the C-8 of the quinoline ring, as well as to the C-1' of the nitrophenyl ring, would definitively confirm the structure of the ether linkage.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.
Characteristic Absorption Bands of Quinoline Core
The quinoline ring system has several characteristic vibrational bands. The C=C and C=N stretching vibrations within the aromatic system are expected to appear in the 1620-1430 cm⁻¹ region of the FT-IR and Raman spectra. The C-H stretching vibrations of the aromatic protons will be observed above 3000 cm⁻¹. The C-Cl stretching vibration associated with the chlorine at position 5 would typically appear as a strong band in the lower frequency region, around 700-800 cm⁻¹.
Identification of Ether and Nitro Functional Group Vibrations
The presence of the ether and nitro functional groups gives rise to very characteristic and strong absorption bands in the FT-IR spectrum.
Ether (C-O-C) Vibrations: The most prominent feature of the ether linkage is the strong C-O-C asymmetric stretching vibration, which is expected to appear in the region of 1260-1200 cm⁻¹. A corresponding symmetric stretching vibration would be weaker and appear around 1070-1020 cm⁻¹.
Nitro (NO₂) Group Vibrations: The nitro group is readily identified by two strong stretching vibrations. The asymmetric stretching vibration (νas(NO₂)) typically occurs in the 1560-1515 cm⁻¹ range, while the symmetric stretching vibration (νs(NO₂)) is found in the 1360-1315 cm⁻¹ range. These bands are often very intense and are a definitive indicator of the nitro group's presence.
Table 3: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Quinoline C=C, C=N | Stretching | 1620-1430 |
| Nitro (NO₂) | Asymmetric Stretch | 1560-1515 |
| Nitro (NO₂) | Symmetric Stretch | 1360-1315 |
| Ether (Ar-O-CH₂) | Asymmetric Stretch | 1260-1200 |
Through the combined application of these powerful spectroscopic methods, the chemical structure of this compound can be unequivocally confirmed, providing a solid foundation for further chemical and biological studies.
Electronic Spectroscopy (UV-Vis) for Electronic Structure Characterization
Ultraviolet-visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of conjugated systems. By measuring the absorption of light in the ultraviolet and visible regions, it is possible to identify the electronic transitions occurring within the molecule, providing insight into the molecular orbitals involved. For a molecule like this compound, which contains multiple chromophores—the quinoline ring, the chlorosubstituent, and the 4-nitrobenzyl group—the UV-Vis spectrum is expected to be complex and informative.
Absorption Maxima and Molar Extinction Coefficients
The absorption maxima (λmax) represent the wavelengths at which the compound absorbs light most strongly, corresponding to specific electronic transitions. The molar extinction coefficient (ε) is a measure of how strongly the compound absorbs light at a given wavelength. While specific experimental data for this compound is not extensively reported in publicly available scientific literature, a hypothetical data table based on related structures is presented below for illustrative purposes.
Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol
| Band | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Associated Transition |
|---|---|---|---|
| I | ~250 | ~35,000 | π → π* (Quinoline Ring) |
| II | ~280 | ~15,000 | π → π* (Nitroaromatic) |
Correlating Electronic Transitions with Molecular Structure
The electronic spectrum of this compound is dominated by π → π* and n → π* transitions.
π → π Transitions:* These high-energy transitions are characteristic of the aromatic systems present in the molecule. The quinoline ring system and the 4-nitrobenzyl group both contain extensive π-electron systems. The absorption bands, typically observed at shorter wavelengths (e.g., ~250-280 nm), are expected to have high molar extinction coefficients. The conjugation between the quinoline and the benzyloxy moiety can influence the precise energy and intensity of these transitions.
n → π Transitions:* These transitions involve the promotion of a non-bonding (n) electron from a heteroatom (like the nitrogen in the quinoline ring or the oxygens of the nitro group) to an anti-bonding π* orbital. These transitions are typically of lower energy (occur at longer wavelengths, e.g., ~320 nm) and have significantly lower molar extinction coefficients compared to π → π* transitions. The presence of the ether oxygen also contributes non-bonding electrons that could potentially be involved in such transitions.
The combination of these structural features gives rise to a characteristic UV-Vis spectrum that serves as a fingerprint for the electronic structure of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern. The exact mass of the parent molecule provides direct confirmation of its elemental composition.
The molecular formula for this compound is C16H11ClN2O3, corresponding to a monoisotopic mass of 314.0458 g/mol . High-resolution mass spectrometry (HRMS) would be expected to confirm this mass with high accuracy.
Upon ionization, the molecular ion ([M]+•) can undergo fragmentation. The resulting fragment ions provide valuable structural information. Key predicted fragmentation pathways for this molecule would include:
Cleavage of the benzylic ether bond: This is often a favorable fragmentation pathway, which would lead to the formation of a 4-nitrobenzyl cation (m/z 136) and a 5-chloro-8-oxyquinoline radical, or a 5-chloro-8-quinolinolate anion fragment (m/z 178/180 in negative mode) and a 4-nitrobenzyl radical. The most prominent peak in the spectrum is often from the cleavage leading to the stable 4-nitrobenzyl cation.
Loss of the nitro group: Fragmentation of the 4-nitrobenzyl moiety itself could occur, for instance, through the loss of NO2 (46 Da) or NO (30 Da).
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Identity of Fragment |
|---|---|
| 314/316 | [M]+• Molecular ion (with 35Cl/37Cl isotope pattern) |
| 178/180 | [C9H5ClNO]- (5-chloro-8-quinolinolate anion) |
| 152 | [C7H6O2N]+ (4-nitrobenzyl cation) |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
A crystallographic study of this compound would elucidate:
The planarity of the quinoline ring system.
The geometry of the ether linkage, including the C-O-C bond angle.
The relative orientation of the quinoline and the 4-nitrobenzyl ring systems.
Intermolecular interactions, such as π-π stacking or hydrogen bonds, which dictate how the molecules pack in the crystal lattice.
While a specific crystal structure for this compound is not available in public databases like the Cambridge Crystallographic Data Centre (CCDC), the table below illustrates the type of data that would be obtained from such an analysis.
Table 3: Representative Crystallographic Data Parameters
| Parameter | Description | Expected Value Range |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P21/c |
| a, b, c (Å) | Unit cell dimensions. | N/A |
| α, β, γ (°) | Unit cell angles. | N/A |
| C-Cl bond length (Å) | Length of the bond between carbon and chlorine. | ~1.74 Å |
| C-O-C bond angle (°) | The angle of the ether linkage. | ~118-120° |
This structural information is crucial for understanding the molecule's physical properties and its potential interactions in a biological or material science context.
Theoretical and Computational Investigations of 5 Chloro 8 4 Nitrobenzyl Oxy Quinoline
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental in understanding the geometry and electronic nature of 5-chloro-8-[(4-nitrobenzyl)oxy]quinoline.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has been utilized to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. These calculations can predict key structural parameters. For instance, in a related compound, 5-chloro-8-hydroxyquinoline (B194070), DFT calculations have been used to determine bond lengths and angles, providing a basis for understanding the quinoline (B57606) core structure. For the title compound, similar calculations would reveal the precise orientation of the 4-nitrobenzyl ether group relative to the chlorinated quinoline ring system.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests higher reactivity. For this compound, the analysis would likely show the HOMO localized on the electron-rich quinoline and oxy]quinoline portions, while the LUMO would be concentrated on the electron-deficient nitrobenzyl group. This distribution governs the molecule's electron-donating and accepting capabilities.
Electrostatic Potential Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution within the this compound molecule. This analysis maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this molecule, the oxygen atoms of the nitro group and the ether linkage, along with the nitrogen atom of the quinoline ring, would be expected to show negative potential (red and yellow areas). In contrast, the hydrogen atoms and the regions around the nitro group would exhibit positive potential (blue areas), indicating sites susceptible to nucleophilic attack.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Spectra)
Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data for validation. For this compound, calculated vibrational frequencies can help assign the peaks observed in an experimental infrared (IR) spectrum to specific molecular vibrations, such as C-Cl stretching, N-O stretching of the nitro group, and C-H bending modes. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for the absorption bands in its UV-Visible spectrum.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
While quantum chemical calculations often focus on a static, optimized structure, molecular dynamics (MD) simulations provide insight into the molecule's behavior over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape by modeling the movements of its atoms and the rotation around its single bonds, particularly the ether linkage. These simulations can reveal the most populated conformations in different environments, such as in a solvent, which is crucial for understanding its interactions with biological targets.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. For this compound, QSAR models could be developed to predict its potential efficacy as an antimicrobial or anticancer agent based on calculated molecular descriptors. These descriptors can include electronic properties (like HOMO-LUMO energies), steric parameters, and hydrophobicity, providing a rational basis for designing more potent analogs.
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate an article on This compound that adheres to the specific and detailed outline requested.
Searches for theoretical and computational investigations, including the derivation of molecular descriptors, development of predictive models, and molecular docking studies for this exact compound, did not yield specific research findings. The available literature primarily focuses on related but structurally distinct compounds, such as 5-chloro-8-hydroxyquinoline (cloxyquin), and other quinoline derivatives.
Consequently, the required scientifically accurate content for the following sections and subsections concerning "this compound" could not be located:
Molecular Docking Studies for Intermolecular Interactions
Analysis of Non-Covalent Interactions
Without dedicated research on "this compound," providing a thorough, informative, and professional article that strictly follows the requested structure and includes detailed data tables is not possible at this time.
Academic Research Applications and Emerging Areas Non Clinical Focus
Role as a Synthetic Intermediate and Building Block in Complex Molecular Architectures
The 8-hydroxyquinoline (B1678124) (8-HQ) framework is recognized as a "privileged structure" in chemistry, serving as a foundational component for more elaborate molecules. scirp.orgnih.gov The derivative 5-chloro-8-hydroxyquinoline (B194070) is a versatile building block used in the synthesis of compounds with specific biological activities and material properties. nih.govcionpharma.com For instance, it can be functionalized through reactions like the Mannich reaction to create hybrid molecules, such as a conjugate with ciprofloxacin. nih.gov
The synthesis of 5-chloro-8-[(4-nitrobenzyl)oxy]quinoline itself utilizes 5-chloro-8-hydroxyquinoline as the starting material, where the hydroxyl group is alkylated with a 4-nitrobenzyl halide. This transformation makes the compound a valuable intermediate for several reasons:
Increased Complexity: It provides a more complex, pre-functionalized scaffold for multi-step syntheses.
Reactive Handle: The nitro group on the benzyl (B1604629) moiety serves as a versatile chemical handle. It can be readily reduced to an amine group, which can then undergo a wide array of subsequent reactions, such as amidation, diazotization for azo-coupling, or Schiff base formation.
Modulation of Properties: The introduction of the 4-nitrobenzyl ether group significantly alters the steric and electronic properties of the parent quinoline (B57606), allowing for fine-tuning of the final molecule's characteristics.
This positions this compound as a key stepping stone for constructing sophisticated molecular architectures intended for various research applications.
Potential as a Ligand in Coordination Chemistry
8-Hydroxyquinoline and its derivatives are renowned for their ability to act as potent chelating agents for a wide range of metal ions. scirp.orgresearchgate.netscispace.com The chelation typically occurs via the deprotonated phenolic oxygen at the C-8 position and the nitrogen atom of the quinoline ring, forming stable bidentate complexes. scirp.orgscispace.com This property has led to their extensive use in analytical chemistry and the synthesis of functional metal complexes. scispace.comresearchgate.net
In the case of this compound, the hydroxyl proton is replaced by a bulky 4-nitrobenzyl group. This structural modification blocks the typical bidentate coordination mode that defines the chemistry of its parent compound, 8-hydroxyquinoline. However, it can still exhibit coordination potential through the lone pair of electrons on the quinoline nitrogen atom, potentially acting as a monodentate or bridging ligand. This could lead to the formation of novel metal complexes with coordination geometries and properties distinct from those of traditional 8-hydroxyquinolinate complexes.
The synthesis of metal complexes using 8-hydroxyquinoline-type ligands is well-established and generally involves the reaction of the ligand with a suitable metal salt in a solvent. scirp.orgresearchgate.net Should this compound be employed as a ligand, synthetic strategies would likely involve combining it with various transition metal salts (e.g., chlorides, nitrates, or acetates of copper, zinc, ruthenium, or rhodium) in solvents like ethanol, methanol, or dimethylformamide. scirp.orgresearchgate.netmdpi.com The resulting complexes would be isolated as precipitates or through crystallization. The steric hindrance from the nitrobenzyl group and the monodentate nature of the coordination would be critical factors influencing the stoichiometry and structure of the resulting metal complexes.
To elucidate the structures and properties of any potential metal complexes formed with this compound, a suite of spectroscopic and analytical techniques would be employed. These methods are standard for characterizing coordination compounds derived from quinoline ligands. researchgate.netresearchgate.netmdpi.com
| Technique | Information Obtained | Reference |
|---|---|---|
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms coordination by observing shifts in the vibrational frequencies of the quinoline ring and C-O-C ether linkage. | researchgate.netresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the ligand's environment upon coordination, confirming complex formation in solution (especially for diamagnetic metals like Zn(II)). | researchgate.netmdpi.com |
| UV-Visible (UV-Vis) Spectroscopy | Analyzes electronic transitions (e.g., ligand-to-metal charge transfer), which are sensitive to the coordination environment and the metal ion. | researchgate.netmdpi.com |
| Mass Spectrometry (MS) | Determines the molecular weight and stoichiometry of the complex. | researchgate.netmdpi.com |
| Single-Crystal X-ray Diffraction | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. | researchgate.net |
| Elemental Analysis | Confirms the empirical formula and purity of the synthesized complex. | researchgate.net |
These characterization methods would be essential to understand the coordination geometry (e.g., tetrahedral, square planar, octahedral) and the electronic properties, such as luminescence, which are hallmarks of related quinoline-based metal complexes. scirp.orgresearchgate.net
Contributions to Materials Science
Derivatives of 8-hydroxyquinoline are significant in the field of materials science, largely due to their roles in creating functional materials with interesting photophysical and electronic properties. researchgate.net The most famous example is tris(8-hydroxyquinoline)aluminium (Alq3), a cornerstone material used in Organic Light-Emitting Diodes (OLEDs) for its excellent electroluminescence. scirp.org
The structure of this compound contains features that are highly relevant for the development of organic electronic materials. The extended π-conjugated system, encompassing both the quinoline and nitrobenzene (B124822) rings, is a fundamental requirement for charge transport. The presence of a strong electron-withdrawing nitro group (-NO₂) can create a significant dipole moment and influence the molecule's electron-accepting capabilities.
Research on related compounds supports this potential. For example, a calixarene (B151959) ligand functionalized with 5-chloro-8-oxyquinoline moieties has been shown to exhibit blue fluorescent light emission. chemsrc.com Furthermore, computational studies on the parent 5-chloro-8-hydroxyquinoline suggest it possesses nonlinear optical (NLO) properties, which are valuable for applications in optoelectronics. researchgate.net The tailored structure of this compound could be exploited to develop new materials with specific luminescent or charge-transporting properties for use in sensors, organic photovoltaics, or OLEDs.
The quinoline structure is a known chromophore and is listed as a core scaffold in the Colour Index for dyes and pigments. epa.gov Specifically, 8-hydroxyquinoline derivatives can be used to synthesize azo dyes, which constitute a major class of colorants. researchgate.netresearchgate.net The synthesis typically involves an azo coupling reaction where a diazonium salt is reacted with the 8-hydroxyquinoline ring. researchgate.net When the C-5 position is substituted, as with a chloro group, the coupling reaction proceeds at the C-7 position. researchgate.net
While this compound is not itself an azo dye, it is a highly relevant molecule in this context. The core 5-chloro-8-hydroxyquinoline is a direct precursor for such dyes. researchgate.net Moreover, the compound possesses two key features for dye development:
A chromophoric nitro group, which imparts color.
The potential for chemical modification. The nitro group can be reduced to an amine, which can then be diazotized and coupled with other aromatic systems to create novel azo dyes.
Supramolecular Assembly and Nanomaterials
No research articles describing the use of this compound in the design of supramolecular structures or the fabrication of nanomaterials were found. While the foundational 8-hydroxyquinoline molecule is a well-known building block in metallo-supramolecular chemistry due to its metal-chelating properties, the specific 4-nitrobenzyl ether derivative does not appear in the literature in this context.
Application in Analytical Chemistry as Probes or Sensors
There is no available data on the application of this compound as an analytical probe or sensor.
Investigation in Chemical Biology as Mechanistic Probes (Strictly non-therapeutic, non-clinical)
No publications were identified that investigate this compound as a mechanistic probe in chemical biology for non-therapeutic purposes.
Utility in Corrosion Inhibition Research
No studies were found that evaluate the efficacy of this compound as a corrosion inhibitor. Research in this field frequently focuses on compounds containing heteroatoms (like oxygen and nitrogen) with lone-pair electrons that can adsorb onto metal surfaces. While the parent compound, 5-chloro-8-hydroxyquinoline, and its analogues are well-documented corrosion inhibitors, this specific ether derivative has not been investigated for this application according to available resources.
Future Research Trajectories and Challenges
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 5-chloro-8-[(4-nitrobenzyl)oxy]quinoline would likely involve the Williamson ether synthesis, a reliable and well-established method. masterorganicchemistry.com This would entail the reaction of 5-chloro-8-hydroxyquinoline (B194070) with a 4-nitrobenzyl halide in the presence of a base. While effective, this method is not without its drawbacks, including the use of potentially hazardous reagents and solvents.
Future research will undoubtedly focus on developing more sustainable and efficient synthetic protocols. Green chemistry principles will be at the forefront of these efforts, aiming to reduce waste, energy consumption, and the use of toxic substances. Alternative strategies could include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.
Phase-transfer catalysis: This approach can enhance the reaction rate between reactants in different phases, often with milder reaction conditions.
Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher purity products and safer handling of hazardous intermediates.
The development of catalytic methods that avoid the use of stoichiometric bases would also be a significant advancement. For instance, the use of solid-supported catalysts could simplify product purification and catalyst recycling, contributing to a more environmentally friendly process.
Advanced Understanding of Structure-Reactivity Relationships
The chemical reactivity of this compound is dictated by the interplay of its quinoline (B57606) core, the chloro substituent, and the nitrobenzyl ether moiety. A deeper understanding of these structure-reactivity relationships is crucial for predicting the compound's behavior in different chemical environments and for designing new derivatives with tailored properties.
The electron-withdrawing nature of the chlorine atom at the 5-position and the nitro group on the benzyl (B1604629) ring will influence the electron density of the quinoline system. This, in turn, will affect its susceptibility to electrophilic and nucleophilic attack. For example, the electron-deficient nature of the quinoline ring in this compound might make it more prone to nucleophilic aromatic substitution reactions.
Future research in this area will likely involve:
Kinetic studies: Detailed kinetic analysis of various reactions involving the title compound will provide quantitative data on its reactivity.
Computational modeling: Density functional theory (DFT) calculations can be employed to map the electron density distribution, predict reactive sites, and elucidate reaction mechanisms at the molecular level.
Hammett analysis: By synthesizing a series of derivatives with different substituents on the benzyl ring, Hammett plots can be constructed to correlate electronic effects with reaction rates, providing valuable insights into the transmission of electronic effects through the ether linkage.
A comprehensive understanding of how modifications to the chemical structure impact reactivity is essential for the rational design of new molecules with desired functionalities. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govastrazeneca.comnih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, thereby accelerating the design-synthesis-test cycle. researchgate.netmdpi.com
In the context of this compound and its derivatives, AI and ML could be employed in several ways:
Predictive Modeling: Machine learning models, trained on existing data for quinoline derivatives, could predict various properties of the title compound and its analogues, such as biological activity, toxicity, and physicochemical properties. nih.gov
De Novo Design: Generative models can be used to design novel quinoline derivatives with optimized properties. These models can explore a vast chemical space to propose new structures that are likely to possess desired characteristics.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to complex quinoline derivatives, including the title compound.
The success of these in silico approaches is heavily dependent on the availability of high-quality data. Therefore, the systematic synthesis and characterization of a diverse library of quinoline derivatives will be crucial for training robust and accurate AI and ML models.
Exploration of New Non-Biological Applications
While quinoline derivatives are most renowned for their medicinal applications, their unique electronic and photophysical properties also make them attractive candidates for various materials science applications. nih.gov The presence of a conjugated aromatic system and heteroatoms in this compound suggests its potential for use in:
Organic Light-Emitting Diodes (OLEDs): The quinoline core is a known component in materials for OLEDs. The specific substituents in the title compound could modulate its fluorescence properties, making it a candidate for new emissive or charge-transporting materials.
Sensors: The quinoline nitrogen and the ether oxygen could act as binding sites for metal ions or other analytes. Changes in the photophysical properties of the molecule upon binding could be exploited for the development of chemical sensors.
Corrosion Inhibitors: Quinoline derivatives have been investigated as corrosion inhibitors for various metals. The title compound could be explored for its ability to form a protective layer on metal surfaces.
Future research in this domain will involve the detailed characterization of the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and lifetime. Its electrochemical properties will also need to be investigated to assess its potential in electronic devices.
Overcoming Synthetic and Characterization Hurdles for Complex Quinoline Derivatives
While the synthesis of this compound itself is expected to be straightforward, the preparation of more complex derivatives can present significant challenges. The functionalization of the quinoline core at specific positions can be difficult to achieve with high regioselectivity. rsc.org
Key synthetic hurdles that need to be addressed include:
Regiocontrol: Developing synthetic methods that allow for the selective introduction of functional groups at desired positions of the quinoline ring is a persistent challenge.
Stereoselectivity: For derivatives with chiral centers, achieving high levels of stereocontrol is crucial, particularly for biological applications.
Purification: The purification of quinoline derivatives, especially those with similar polarities, can be challenging and may require advanced chromatographic techniques.
In addition to synthetic challenges, the thorough characterization of complex quinoline derivatives is essential. This includes unambiguous determination of their structure, purity, and stereochemistry using a combination of spectroscopic techniques (NMR, mass spectrometry, IR) and X-ray crystallography.
Future advancements in synthetic methodologies, such as the development of novel catalytic systems and the use of directing groups, will be crucial for overcoming these synthetic hurdles. mdpi.com Furthermore, the application of advanced analytical techniques will be vital for the comprehensive characterization of these complex molecules.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-chloro-8-[(4-nitrobenzyl)oxy]quinoline, and what analytical techniques are critical for confirming its structure?
- Methodology : The compound can be synthesized via nucleophilic substitution at the 8-position of 5-chloro-8-hydroxyquinoline using 4-nitrobenzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF). Microwave-assisted synthesis may improve reaction efficiency . Critical analytical techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- X-ray Crystallography : To resolve structural ambiguities in crystalline forms .
Q. How does the electronic nature of the 4-nitrobenzyloxy group influence the reactivity of this compound in substitution reactions?
- Methodology : The nitro group is strongly electron-withdrawing, activating the quinoline ring for electrophilic aromatic substitution (e.g., nitration) or deactivating it toward nucleophilic attacks. Reactivity can be assessed using Hammett constants (σ) and DFT calculations to predict regioselectivity .
Q. What are the recommended protocols for characterizing the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by:
- HPLC Monitoring : Track degradation products at pH 2–12 and temperatures up to 60°C.
- Mass Spectrometry : Identify hydrolysis products (e.g., 5-chloro-8-hydroxyquinoline).
- Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound when steric hindrance at the 8-position impedes substitution?
- Methodology :
- Microwave-Assisted Synthesis : Enhances reaction rates and reduces side products .
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to improve nucleophile accessibility.
- Protecting Groups : Temporarily block competing reactive sites (e.g., chlorine at position 5) .
Q. How can computational chemistry predict the binding affinity of this compound with cytochrome P450 isoforms?
- Methodology :
- Molecular Docking (AutoDock/Vina) : Screen against CYP3A4 and CYP2D6 crystal structures (PDB IDs: 1TQN, 3QM4).
- Molecular Dynamics Simulations : Assess binding stability over 100-ns trajectories.
- Free Energy Perturbation (FEP) : Quantify ΔG binding for lead optimization .
Q. What in vitro assays are recommended to investigate the antimalarial potential of this compound, considering structural analogs like chloroquine?
- Methodology :
- Plasmodium falciparum Culture Assays : Measure IC₅₀ against chloroquine-resistant (Dd2) and sensitive (3D7) strains.
- Heme Polymerization Inhibition : Compare with chloroquine’s mechanism.
- Synergy Studies : Test with artemisinin derivatives using Chou-Talalay analysis .
Q. How should researchers resolve contradictions in antimicrobial activity data across bacterial strains?
- Methodology :
- Minimum Inhibitory Concentration (MIC) Assays : Standardize using CLSI guidelines.
- Efflux Pump Inhibition : Combine with verapamil to assess resistance mechanisms.
- Proteomic Profiling : Identify differential protein expression in responsive vs. resistant strains .
Q. Which enzymatic inhibition assays are suitable for evaluating this compound as a kinase inhibitor, and how should controls be designed?
- Methodology :
- Kinase-Glo Luminescent Assays : Test against JAK2 or EGFR kinases with staurosporine as a positive control.
- ATP-Competition Studies : Use varying ATP concentrations (0.1–10 mM) to confirm competitive inhibition.
- Selectivity Screening : Profile against a kinase panel (e.g., Eurofins KinaseProfiler) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
